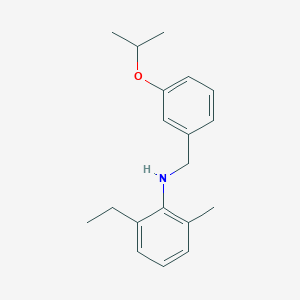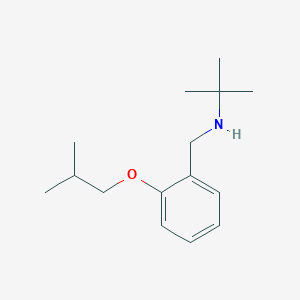![molecular formula C15H15ClFNO B1385462 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline CAS No. 1040685-77-5](/img/structure/B1385462.png)
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline” is a chemical compound that is related to a group of compounds known as ionic liquids . These ionic liquids contain the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds differ in terms of the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .
Synthesis Analysis
The synthesis of these ionic liquids involves the creation of compounds containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation . The compounds are differentiated by the substitution of the phenoxyethylammonium group in the ring (the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position) as well as the length of the alkyl chain (from hexyl to tetradecyl) .Molecular Structure Analysis
The molecular structure of these compounds consists of a (4-chloro-2-methylphenoxy)acetate anion and an N-alkyl-N,N-dimethylphenoxyammonium cation with an alkyl substituent length from hexyl to tetradecyl and the substitution of the phenol ring at the para and meta positions with a chlorine atom and a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds include their solubility and thermal stability . The compounds are also characterized by the presence of a methyl group in the meta or para positions and the presence of chlorine in the para position, as well as the length of the alkyl chain (from hexyl to tetradecyl) .Scientific Research Applications
Schiff Base Formation and Structural Characterization
A notable study by Yaeghoobi, Rahman, and Ng (2009) explored the Schiff base formation involving similar structural components, emphasizing the planar nature of the constituent parts and the specific angles formed between them. The hydroxy group in their study formed a hydrogen bond to the imino N atom, indicating potential reactive sites in related compounds (Yaeghoobi et al., 2009).
Synthetic Routes and Intermediates
Mei-ling (2006) discussed the synthesis of Ethyl N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl) carbamate, an important intermediate in the production of pentoxazone, a novel oxazolidinedione herbicide. The study highlighted the methodological simplicity and total yield of the synthesis process, which is critical in industrial chemistry (Mei-ling, 2006).
Analytical and Computational Studies
Atalay, Macit, and Bulbul (2021) presented a comprehensive study on N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline, involving X-ray diffraction and computational analyses. Their research provides insight into the molecular structure, highlighting weak intermolecular hydrogen bonds that influence the packing of the crystal structure. Such studies are crucial for understanding the material properties and potential applications in various fields (Atalay et al., 2021).
Coordination Chemistry and Potential Applications
Barceló-Oliver et al. (2013) delved into the coordination chemistry of N(1)-hexyl substituted pyrimidines. Their research focused on the solubility properties and the reactivity of these compounds with metal ions like Ag(I) and Hg(II). The presence of hexyl chains and fluorine atoms led to the formation of intriguing 3D architectures in the solid state. Such studies are fundamental for applications in catalysis, material science, and potentially in pharmacology (Barceló-Oliver et al., 2013).
Future Directions
The future directions for the research and development of these compounds could involve further exploration of their unique properties and potential applications. This could include their use in chemical synthesis, extraction, catalysis, and electrochemical processes . Additionally, the bioavailabilities of these compounds could be improved by their conversion into ionic liquids .
properties
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-11-10-12(16)6-7-15(11)19-9-8-18-14-5-3-2-4-13(14)17/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFMHQJJCBHCML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)


![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)
